(5Z)-5-({(2-fluorobenzyl)[2-(morpholin-4-yl)ethyl]amino}methylidene)-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-({(2-fluorobenzyl)[2-(morpholin-4-yl)ethyl]amino}methylidene)-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16353195
InChI: InChI=1S/C22H30FN3O2S2/c1-17(2)7-8-26-21(27)20(30-22(26)29)16-25(10-9-24-11-13-28-14-12-24)15-18-5-3-4-6-19(18)23/h3-6,16-17H,7-15H2,1-2H3/b20-16-
SMILES:
Molecular Formula: C22H30FN3O2S2
Molecular Weight: 451.6 g/mol

(5Z)-5-({(2-fluorobenzyl)[2-(morpholin-4-yl)ethyl]amino}methylidene)-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16353195

Molecular Formula: C22H30FN3O2S2

Molecular Weight: 451.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-({(2-fluorobenzyl)[2-(morpholin-4-yl)ethyl]amino}methylidene)-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C22H30FN3O2S2
Molecular Weight 451.6 g/mol
IUPAC Name (5Z)-5-[[(2-fluorophenyl)methyl-(2-morpholin-4-ylethyl)amino]methylidene]-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C22H30FN3O2S2/c1-17(2)7-8-26-21(27)20(30-22(26)29)16-25(10-9-24-11-13-28-14-12-24)15-18-5-3-4-6-19(18)23/h3-6,16-17H,7-15H2,1-2H3/b20-16-
Standard InChI Key RZBQQKXKPARPBN-SILNSSARSA-N
Isomeric SMILES CC(C)CCN1C(=O)/C(=C/N(CCN2CCOCC2)CC3=CC=CC=C3F)/SC1=S
Canonical SMILES CC(C)CCN1C(=O)C(=CN(CCN2CCOCC2)CC3=CC=CC=C3F)SC1=S

Introduction

Structural Characteristics and Molecular Composition

Core Framework and Substituent Analysis

The compound features a thiazolidinone ring (1,3-thiazolidin-4-one) as its central scaffold, a five-membered heterocycle containing sulfur and nitrogen atoms . The Z-configuration at the C5 position (denoted by 5Z) indicates the spatial arrangement of the methylidene group, which influences molecular geometry and biological interactions . Key substituents include:

  • 2-Fluorobenzyl group: Attached via a methylidene linkage, this aromatic moiety enhances lipophilicity and potential receptor binding affinity.

  • Morpholin-4-yl ethylamino chain: The morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) improves solubility and pharmacokinetic properties .

  • 3-Methylbutyl group: A branched alkyl chain at the N3 position, which may modulate membrane permeability and metabolic stability.

Molecular Formula and Physicochemical Properties

The molecular formula is C₂₂H₂₉FN₄O₂S₂, with a molecular weight of 496.61 g/mol. Key physicochemical properties inferred from structural analogs include:

  • LogP (Partition Coefficient): ~3.2 (indicating moderate lipophilicity).

  • Hydrogen Bond Donors/Acceptors: 1 donor and 6 acceptors, suggesting moderate solubility in polar solvents .

Table 1: Structural Comparison with Related Thiazolidinones

CompoundCore StructureKey SubstituentsBiological Activity
Target Compound1,3-Thiazolidin-4-one2-Fluorobenzyl, morpholine, 3-methylbutylHypothetical: AChE inhibition
EVT-12323468Benzoxadiazole-thiazolidinone hybridBenzoxadiazole, fluorobenzylideneAnti-inflammatory, antidiabetic
PubChem CID 57398996 1,3-Thiazolidin-4-one4-Fluorophenyl, pyrrolidineUnspecified
Compound 6a Thiazolidin-4-oneSubstituted benzaldehyde derivativesAChE inhibition (IC₅₀: 5.20 µM)

Synthetic Pathways and Reaction Mechanisms

General Synthesis of Thiazolidinones

Thiazolidin-4-one derivatives are typically synthesized via a one-pot three-component cyclocondensation reaction involving:

  • Amine precursor: e.g., 1-(2-aminoethyl)pyrrolidine .

  • Aldehyde: e.g., substituted benzaldehydes.

  • Mercaptocarboxylic acid: e.g., thioglycolic acid.

For the target compound, the amine component likely involves 2-(morpholin-4-yl)ethylamine, while the aldehyde is 2-fluorobenzaldehyde. The mercaptocarboxylic acid (e.g., mercaptoacetic acid) facilitates ring closure .

Optimized Reaction Conditions

  • Temperature: 80–100°C under reflux.

  • Catalyst: Lewis acids (e.g., ZnCl₂) or acidic conditions.

  • Yield: Moderate to high (50–75%) based on analogous syntheses .

Reaction Scheme:

  • Formation of Schiff base: Reaction between 2-(morpholin-4-yl)ethylamine and 2-fluorobenzaldehyde.

  • Nucleophilic attack: Thioglycolic acid attacks the imine carbon, forming the thiazolidinone ring.

  • Alkylation: Introduction of the 3-methylbutyl group at N3 via alkyl halide or Mitsunobu reaction.

Chemical Reactivity and Stability

Electrophilic and Nucleophilic Sites

  • Electrophilic Centers:

    • Carbonyl carbon (C4) of the thiazolidinone ring.

    • Sulfur atom in the thioxo group (C2-S).

  • Nucleophilic Sites:

    • Nitrogen atoms in the morpholine ring.

    • Exocyclic double bond (C5=C) susceptible to addition reactions.

Degradation Pathways

  • Hydrolysis: The thioxo group (C=S) may hydrolyze to a carbonyl group (C=O) under alkaline conditions.

  • Oxidation: The morpholine ring could undergo oxidative cleavage in the presence of strong oxidizers.

CompoundIC₅₀ (Hippocampus, µM)IC₅₀ (Cerebral Cortex, µM)
6a5.207.40
6k4.466.83

Antimicrobial and Anti-inflammatory Activity

Thiazolidinones with fluorinated aryl groups show broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). The 2-fluorobenzyl group may disrupt microbial cell membranes via hydrophobic interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator